molecular formula C9H9N5O2 B14687161 6-Acetyl-2-amino-7-methylpteridin-4(1H)-one CAS No. 24899-03-4

6-Acetyl-2-amino-7-methylpteridin-4(1H)-one

Katalognummer: B14687161
CAS-Nummer: 24899-03-4
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: BAOMZKLWTKTLHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Acetyl-2-amino-7-methylpteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-amino-7-methylpteridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, starting from a pteridine derivative, acetylation and subsequent amination can yield the desired compound. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction rates and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Acetyl-2-amino-7-methylpteridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.

    Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products depend on the specific reaction and conditions. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigating its potential as a therapeutic agent or drug precursor.

    Industry: Utilizing its unique properties in material science or catalysis.

Wirkmechanismus

The mechanism of action for 6-Acetyl-2-amino-7-methylpteridin-4(1H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity or function. Pathways involved might include metabolic or signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Acetyl-2-amino-4(1H)-pteridinone: Lacks the methyl group at the 7-position.

    2-Amino-4(1H)-pteridinone: Lacks both the acetyl and methyl groups.

    7-Methylpterin: Lacks the acetyl and amino groups.

Uniqueness

6-Acetyl-2-amino-7-methylpteridin-4(1H)-one’s unique combination of functional groups distinguishes it from other pteridines

Eigenschaften

CAS-Nummer

24899-03-4

Molekularformel

C9H9N5O2

Molekulargewicht

219.20 g/mol

IUPAC-Name

6-acetyl-2-amino-7-methyl-3H-pteridin-4-one

InChI

InChI=1S/C9H9N5O2/c1-3-5(4(2)15)12-6-7(11-3)13-9(10)14-8(6)16/h1-2H3,(H3,10,11,13,14,16)

InChI-Schlüssel

BAOMZKLWTKTLHM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.